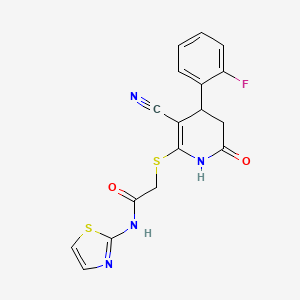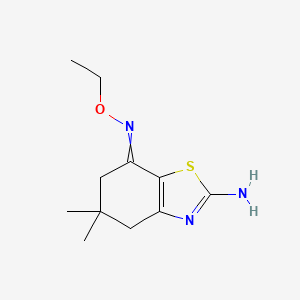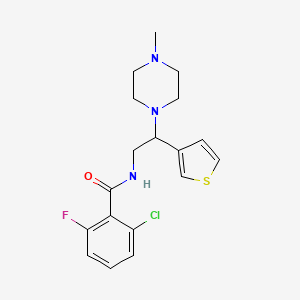
5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C21H25ClN4O3 and its molecular weight is 416.91. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Utilization and Effects
Nicotinamide and its derivatives, including complex compounds similar to 5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, play significant roles in mammalian, insect, and bacterial systems. These compounds are active against pellagra and are involved in the mammalian body's metabolic processes, such as the formation of nicotinamide methochloride following the administration of nicotinic acid or nicotinamide. This showcases the importance of nicotinamide derivatives in understanding and manipulating biochemical pathways for therapeutic purposes (Ellinger, Fraenkel, & Abdel Kader, 1947).
Chemical Synthesis and Structural Studies
Research on the synthesis of nicotinamide derivatives, such as 5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, reveals their potential in creating novel compounds with significant biochemical applications. For example, the thermally controlled chemoselective reduction of related compounds demonstrates the versatility in synthesizing nicotinamide derivatives with specific structural features, which can be pivotal in the development of new drugs or biochemical tools (Goto, Saito, & Sato, 1987).
Role in Coordination Chemistry
Nicotinamide derivatives serve as critical ligands in coordination chemistry, contributing to the understanding of metal-ligand interactions. Studies on complexes of mercury(II) highlight the dual potential donor sites of nicotinamide derivatives, offering insights into the design of metal-based drugs or catalysts that leverage these organic molecules' binding capabilities (Ahuja, Singh, & Rai, 1975).
Enzymatic Inhibition and Biological Activities
Nicotinamide derivatives, including those structurally related to 5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, have shown potential in inhibiting enzymes such as nicotinamide N-methyltransferase (NNMT). This inhibition is crucial for understanding and modulating physiological and pathophysiological processes, highlighting the therapeutic potential of these compounds in diseases where NNMT is implicated (Babault et al., 2018).
Antimicrobial and Antimycobacterial Properties
Nicotinamide derivatives have been explored for their antimicrobial and antimycobacterial activities, indicating their potential in combating infectious diseases. The synthesis of nicotinic acid hydrazide derivatives and their testing against various microorganisms showcases the broad spectrum of biological activities possessed by nicotinamide derivatives, making them candidates for developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Eigenschaften
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c22-18-12-16(14-25-21(18)29-17-5-10-28-11-6-17)20(27)24-13-15-4-3-7-23-19(15)26-8-1-2-9-26/h3-4,7,12,14,17H,1-2,5-6,8-11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAPBCIRUCATRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)CNC(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-[(4-Fluorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2880970.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2880972.png)
![2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2880973.png)





![6-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B2880984.png)
![2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2880986.png)

![3-(Trifluoromethyl)phenyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate](/img/structure/B2880988.png)